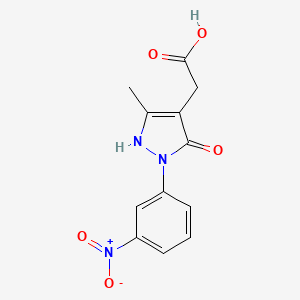

2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Description

This compound features a pyrazole core substituted with a 5-methyl group, a 3-nitrophenyl ring at position 2, and an acetic acid moiety at position 2. The 3-nitro group imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₂H₁₁N₃O₅, with applications hypothesized in medicinal chemistry due to structural motifs common in anti-inflammatory and antimicrobial agents .

Properties

Molecular Formula |

C12H11N3O5 |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C12H11N3O5/c1-7-10(6-11(16)17)12(18)14(13-7)8-3-2-4-9(5-8)15(19)20/h2-5,13H,6H2,1H3,(H,16,17) |

InChI Key |

MVGRKQLQHPMUDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The core building blocks include:

- Pyrazole derivatives, often synthesized via hydrazine-mediated cyclizations.

- Aromatic aldehydes, particularly 3-nitrophenyl derivatives.

- Acetic acid derivatives for esterification or acid formation.

Stepwise Synthesis Pathway

Specific Example: Microwave-Assisted Synthesis

A notable method involves microwave irradiation to facilitate cyclization and substitution reactions, significantly reducing reaction times and improving yields:

- Reactants: Pyrazolone derivative + aromatic aldehyde

- Conditions: Microwave irradiation at 600 W, solvent: ethanol, temperature: 80°C, duration: 10-15 minutes

- Outcome: High purity pyrazoline derivatives with desired substitutions

This approach is supported by literature indicating enhanced reaction efficiency and spectral purity validation via FT-IR, NMR, and MS.

Spectroscopic and Purification Techniques

Spectroscopic Validation

Purification Methods

- Chromatography (silica gel, preparative HPLC) for purity >95%

- Crystallization from ethanol or dioxane for final product isolation

Optimization and Reaction Conditions

Summary of Research Findings

- Reaction efficiency is significantly improved via microwave-assisted cyclization, reducing reaction times from hours to minutes.

- Spectroscopic data consistently confirm the structure, with characteristic peaks for the pyrazole core, nitro groups, and acetic acid functionalities.

- Yield optimization involves controlling nitration conditions and employing appropriate solvents and catalysts.

- Biological activity correlates with substitution patterns, with electron-withdrawing groups like nitro enhancing activity.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a potential inhibitor of enzymes involved in inflammatory pathways.

Medicine: Investigated for its potential anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The nitrophenyl group may also contribute to its antimicrobial activity by disrupting the cell membrane of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (CAS 1784097-67-1)

- Structural Difference : 4-Methylphenyl substituent instead of 3-nitrophenyl.

- Molecular Formula : C₁₂H₁₂N₂O₃.

- Applications : Likely explored for reduced cytotoxicity due to absence of nitro groups .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structural Difference : Dichlorophenyl and acetamide groups.

- Impact : Chlorine atoms enhance lipophilicity and may improve membrane permeability. The amide group facilitates hydrogen bonding (R₂²(10) dimer formation), influencing crystal packing .

- Synthesis : Prepared via carbodiimide-mediated coupling, contrasting with ester hydrolysis routes for the target compound .

Functional Group Modifications

Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 1005634-50-3)

- Structural Difference : Methyl ester instead of acetic acid.

- Impact : Esterification increases lipophilicity (LogP) by ~1.5 units, enhancing cellular uptake but requiring metabolic hydrolysis for activation.

- Molecular Formula : C₁₂H₁₁N₃O₅ (same as target compound but with ester).

- Applications : Prodrug strategies in drug design .

(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid

Heterocyclic Extensions

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Table: Comparative Analysis of Key Compounds

Biological Activity

2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid, also known as methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves esterification to yield the methyl ester derivative.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. For instance, research demonstrated that compounds similar to 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid exhibited significant inhibition of paw swelling in acute inflammatory models in rats. The effectiveness was comparable to established anti-inflammatory drugs like aspirin .

Key Findings:

- Inhibition of COX Enzymes: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. IC50 values for related compounds were reported at approximately 55.65 μg/mL for COX-1 and 44.81 μg/mL for COX-2 .

| Compound | IC50 (μg/mL) | COX Selectivity Index |

|---|---|---|

| Example A | 55.65 | 8.22 |

| Example B | 44.81 | 9.31 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Antimicrobial Efficacy:

- Against Gram-positive Bacteria:

- Bacillus subtilis: MIC = 4.69 µM

- Staphylococcus aureus: MIC = 5.64 µM

- Against Gram-negative Bacteria:

- Escherichia coli: MIC = 8.33 µM

- Pseudomonas aeruginosa: MIC = 13.40 µM

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. The nitro group and pyrazole ring are essential for binding to active sites on these targets, leading to inhibition or modulation of their activity .

Case Studies

Several case studies have explored the pharmacological effects of pyrazole derivatives similar to our compound:

- Sivaramakarthikeyan et al.: This study reported that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium, with minimal side effects observed during histopathological evaluations .

- Nayak et al.: Their research on COX inhibitors highlighted that some derivatives showed promising results in reducing inflammation without significant gastrointestinal toxicity, suggesting good oral bioavailability and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid, and how can purity be validated?

- Methodology : Synthesis typically involves cyclocondensation of hydrazide derivatives with diketones (e.g., pentane-2,4-dione) under acidic or basic conditions. Post-synthesis, purity is validated via HPLC (>95% purity threshold), 1H/13C NMR (to confirm functional groups and regiochemistry), and elemental analysis (to verify stoichiometry) (#ev11). For analogs, IR spectroscopy is used to detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (N=O, ~1330 cm⁻¹) stretches (#ev10).

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key features include the dihedral angles between the pyrazole ring and substituents (e.g., 3-nitrophenyl group), which affect steric hindrance and hydrogen-bonding potential. Planarity of the amide group and intermolecular N–H⋯O interactions (R22(10) motifs) are critical for dimerization and stability (#ev11) (#ev8).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for methyl groups (~δ 2.5 ppm), aromatic protons (~δ 7-8 ppm), and acetic acid protons (~δ 3.5-4.0 ppm) (#ev10).

- ESI-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 479.2 for analogs) (#ev10).

- FT-IR : Identify carbonyl (C=O, ~1703 cm⁻¹) and nitro (N=O, ~1332 cm⁻¹) stretches (#ev10).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are their limitations?

- Methodology : Use the PASS program for activity prediction (e.g., antidiabetic, anti-inflammatory) and molecular docking (AutoDock/Vina) to assess binding affinity to targets like COX-2 or PPAR-γ. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability). Limitations include false positives due to rigid docking and lack of solvation effects (#ev4) (#ev10).

Q. How do structural modifications (e.g., nitro group position, methyl substitution) alter biological activity?

- Case Study : Replacing the 3-nitrophenyl group with 4-fluorophenyl (as in ) increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration. Methyl groups at the pyrazole 5-position reduce steric clash, improving receptor binding (#ev3) (#ev12).

- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., halogen, methoxy) and compare IC50 values in target-specific assays (#ev3) (#ev12).

Q. How can contradictory data on anti-inflammatory vs. cytotoxic activity be resolved?

- Analysis Framework :

Dose-Response Curves : Determine if cytotoxicity occurs at higher concentrations (e.g., >50 μM).

Selectivity Index (SI) : Compare IC50 values for anti-inflammatory (COX-2 inhibition) vs. cytotoxic (MTT assay) effects.

Structural Analysis : Correlate electron-withdrawing groups (e.g., -NO2) with ROS generation, which may explain cytotoxicity (#ev3) (#ev14).

Q. What strategies optimize the compound’s bioavailability without compromising activity?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.